Unique 4-Chloro-5-Methyl Substitution Pattern Enables Single-Digit Nanomolar Anticancer Activity in Derived Analogs
The 4-chloro-5-methylfuro[2,3-d]pyrimidine building block is uniquely positioned to generate 4-substituted derivatives with single-digit nanomolar GI50 values against NCI 60 cancer cell lines [1]. In a direct comparative study of eight 4-substituted 5-methyl-furo[2,3-d]pyrimidines, compound 3 (derived from this chloro intermediate) exhibited GI50 values less than 10 nM in 47 of the 60 cell lines tested [1]. In contrast, 5-desmethyl analogs (e.g., AG1, derived from 4-chloro-2-methylfuro[2,3-d]pyrimidine) showed only two-digit nanomolar GI50 values across the same panel [2].
| Evidence Dimension | Antiproliferative potency (NCI 60-cell line panel) |
|---|---|
| Target Compound Data | Derived analog (Compound 3): GI50 < 10 nM in 47 of 60 cell lines |
| Comparator Or Baseline | 5-Desmethyl analog (AG1): Two-digit nanomolar GI50 values across NCI 60 panel |
| Quantified Difference | ~10-fold improvement in potency; compound 3 achieves sub-10 nM in 78% of cell lines versus two-digit nanomolar for desmethyl analog |
| Conditions | NCI 60-cell line panel; 48-hour exposure; sulforhodamine B assay |
Why This Matters
Procurement of 4-chloro-5-methylfuro[2,3-d]pyrimidine enables access to potent single-digit nanomolar anticancer leads, whereas desmethyl or alternative halogenated building blocks yield substantially less potent derivatives.
- [1] Devambatla, R. K. V., Namjoshi, O. A., Choudhary, S., Hamel, E., Shaffer, C. V., Rohena, C. C., Mooberry, S. L., & Gangjee, A. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(12), 5752–5765. View Source
- [2] Gangjee, A., Zhang, X., Namjoshi, O., Devambatla, R. K. V., Hamel, E., & Mooberry, S. L. (2011). Abstract 3244: Design, synthesis and biological evaluation of substituted furo[2,3-d]pyrimidines as potent microtubule targeting antitumor agents that circumvent Pgp and βIII-tubulin mediated resistance. Cancer Research, 71(8_Supplement), 3244–3244. View Source
